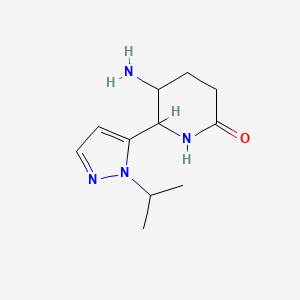

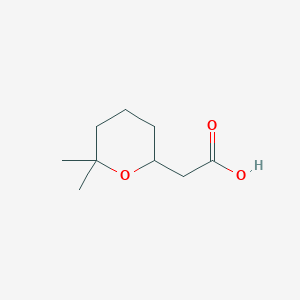

![molecular formula C15H9ClN2O B2543583 3-[(E)-3-(2-氯吡啶-4-基)-3-氧代-1-烯基]苯甲腈 CAS No. 1445760-04-2](/img/structure/B2543583.png)

3-[(E)-3-(2-氯吡啶-4-基)-3-氧代-1-烯基]苯甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex organic compounds often involves multi-step reactions that can yield important intermediates for further chemical transformations. In the case of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile, although not directly reported, the synthesis could potentially be inspired by methods used for structurally related compounds. For instance, the synthesis of 3-(benzothiazol-2-yl)-3-oxopropanenitrile was achieved through the reaction of ethyl 2-benzothiazolecarboxylate with acetonitrile in the presence of sodium hydride or by treating 2-bromoacetylbenzothiazole with potassium cyanide . Similarly, the synthesis of 4-((4-chloropyrimidin-2-yl)amino)benzonitrile involved a multi-step process starting from 2-thiouracil, proceeding through methylation, and subsequent reactions without the need for intermediate purifications . These examples demonstrate the feasibility of synthesizing complex nitriles through multi-step reactions, which could be analogous to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of organic compounds is crucial for understanding their reactivity and interaction with biological targets. The compound 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile likely possesses a conjugated system due to the presence of the oxopropenyl group, which could contribute to its reactivity. The presence of a chloropyridinyl group suggests potential for further substitution reactions, as seen in the synthesis of 3-[Substituted]-5-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitriles, where substituents at the 3-position of the phenyl ring were found to significantly affect the potency of the compounds as metabotropic glutamate subtype 5 receptor antagonists .

Chemical Reactions Analysis

The reactivity of nitrile-containing compounds is often explored through their ability to undergo cycloaddition and cyclocondensation reactions. For example, 3-(benzothiazol-2-yl)-3-oxopropanenitrile was shown to react with heterocyclic diazonium salts to produce hydrazones, which could further cyclize into various heterocyclic derivatives . This suggests that 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile may also participate in similar reactions, potentially leading to the formation of heterocyclic structures that could have interesting biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The presence of a nitrile group typically confers polarity to the molecule, which can affect its solubility and interaction with solvents. The chloropyridinyl group in the compound may enhance its electron-withdrawing capacity, potentially affecting its acidity and reactivity in nucleophilic substitution reactions. While specific data on the physical and chemical properties of 3-[(E)-3-(2-Chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile are not provided, insights can be drawn from related compounds, such as the potent and selective mGlu5 receptor antagonist mentioned earlier, which exhibited good pharmacokinetics and brain penetration . These properties are crucial for the development of pharmaceutical agents and could be relevant for the compound under analysis.

科学研究应用

催化与氧化还原化学

该化合物的一个应用领域是催化和氧化还原化学。例如,与所讨论的化学结构密切相关的卟啉化合物已被研究其在异质和均质体系中催化还原双氧的效率。这些化合物由于其氧化还原性质而表现出显着的催化活性,展示了在能量转换和存储系统中的潜在应用 (Kadish 等,2008)。

材料科学

在材料科学中,该化合物已被探索用于高性能材料的开发。例如,已制备出具有偶氮苯和吡啶单元的苯并噁嗪单体,利用了包括类似于 3-[(E)-3-(2-氯吡啶-4-基)-3-氧代-1-烯基]苯甲腈 的组分的反应。这些材料表现出基于光异构化的表面性质调节和加速开环聚合,表明在智能材料和涂层中的应用 (Mohamed 等,2014)。

药物开发

在药物领域,3-[(E)-3-(2-氯吡啶-4-基)-3-氧代-1-烯基]苯甲腈的衍生物已被合成并评估其作为选择性雄激素受体调节剂 (SARMs) 的潜力,这可能在肌肉萎缩和骨质疏松等疾病中提供治疗益处。这些化合物的开发和生物学评估强调了 3-[(E)-3-(2-氯吡啶-4-基)-3-氧代-1-烯基]苯甲腈衍生物在设计新药中的潜力 (Aikawa 等,2017)。

安全和危害

The safety information for 2-(3-chloropyridin-4-yl)acetonitrile indicates that it has several hazard statements: H302, H312, H315, H319, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . These codes correspond to recommended actions to take when handling the compound.

属性

IUPAC Name |

3-[(E)-3-(2-chloropyridin-4-yl)-3-oxoprop-1-enyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClN2O/c16-15-9-13(6-7-18-15)14(19)5-4-11-2-1-3-12(8-11)10-17/h1-9H/b5-4+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXMGXWBAOCSROZ-SNAWJCMRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C=CC(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C#N)/C=C/C(=O)C2=CC(=NC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-methoxybenzamide hydrochloride](/img/structure/B2543501.png)

![N-(1-cyano-3-methylbutyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2543502.png)

![N-(2-methoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2543505.png)

![5-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2543508.png)

![4-propyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2543518.png)

![2-[1-(2-Methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2543520.png)

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2543522.png)